molecular formula C20H26N4O2 B2394737 4-((4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methyl)-1-methylpyridin-2(1H)-one CAS No. 2320224-21-1

4-((4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methyl)-1-methylpyridin-2(1H)-one

Cat. No.: B2394737
CAS No.: 2320224-21-1
M. Wt: 354.454
InChI Key: IEHWRLBEOKQORY-UHFFFAOYSA-N
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Description

4-((4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methyl)-1-methylpyridin-2(1H)-one is a complex organic compound. It features a cyclopropylpyrimidinyl group linked to a methylpiperidinyl structure through an oxymethyl bridge, which is further connected to a methylpyridinone core. This compound's unique structure allows it to exhibit diverse biological and chemical properties, making it a point of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methyl)-1-methylpyridin-2(1H)-one typically involves multiple steps, starting with the formation of the pyrimidin-4-yl structure.

  • Step 1: Cyclopropylamine undergoes nucleophilic substitution with a suitable pyrimidine precursor, forming 6-cyclopropylpyrimidin-4-yl.

  • Step 2: This intermediate is then reacted with a methylating agent, such as methyl iodide, to introduce the oxymethyl group.

  • Step 3: The resultant intermediate is coupled with 4-(((piperidin-1-yl)methyl)pyridin-2(1H)-one) under appropriate conditions, typically in the presence of a base like potassium carbonate, to form the final compound.

Industrial Production Methods

Industrial-scale production usually follows a similar synthetic route but optimizes conditions to improve yield and purity. The use of continuous flow reactors, advanced catalysis, and automated purification processes are often employed to meet these goals.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: This compound can undergo oxidation reactions, often leading to the formation of corresponding N-oxides or ketones at susceptible sites.

  • Reduction: Reduction reactions can target the pyrimidine or piperidine rings, leading to more saturated derivatives.

  • Substitution: Electrophilic or nucleophilic substitution reactions can modify various positions on the pyrimidine and piperidinyl rings, introducing new functional groups.

Common Reagents and Conditions

  • Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

  • Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

  • Substituents: Halogens (Cl₂, Br₂), alkylating agents (methyl iodide)

Major Products

These reactions lead to derivatives with varied functional groups, which can significantly alter the compound's chemical and biological properties.

Scientific Research Applications

4-((4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methyl)-1-methylpyridin-2(1H)-one has been explored for its potential in various fields:

  • Chemistry: Used as a building block in the synthesis of more complex molecules.

  • Biology: Investigated for its potential to modulate biological pathways, often through interactions with specific enzymes or receptors.

  • Medicine: Studied for therapeutic potentials, including antimicrobial, anti-inflammatory, or anticancer properties.

  • Industry: Utilized in the development of new materials or as a catalyst in specific chemical reactions.

Mechanism of Action

Molecular Targets and Pathways

This compound often exerts its effects by interacting with enzyme active sites or receptor binding pockets. The oxymethyl and cyclopropyl groups play crucial roles in binding affinity and specificity, influencing downstream biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-((4-(2-(((6-chloropyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methyl)-1-methylpyridin-2(1H)-one): : Differing by a chlorine atom, this compound shows varied reactivity and biological activity.

  • 4-((4-(2-(((6-ethoxypyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methyl)-1-methylpyridin-2(1H)-one): : Substitution with an ethoxy group alters its solubility and interaction with biological targets.

4-((4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methyl)-1-methylpyridin-2(1H)-one stands out due to its specific cyclopropyl group, which imparts unique steric and electronic properties influencing its chemical behavior and biological interactions.

Hope this comprehensive article helps! Feel free to ask any more detailed questions or dive deeper into any section.

Properties

IUPAC Name

4-[[4-[(6-cyclopropylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]methyl]-1-methylpyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O2/c1-23-7-4-16(10-20(23)25)12-24-8-5-15(6-9-24)13-26-19-11-18(17-2-3-17)21-14-22-19/h4,7,10-11,14-15,17H,2-3,5-6,8-9,12-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEHWRLBEOKQORY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=CC1=O)CN2CCC(CC2)COC3=NC=NC(=C3)C4CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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